molecular formula C17H23N5OS2 B4010441 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide

1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B4010441
M. Wt: 377.5 g/mol
InChI Key: QQDYVDHBSVELBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide often involves complex reactions, including cyclization and the incorporation of various functional groups to achieve the desired chemical structure. For instance, the synthesis of related benzothiadiazole derivatives has been achieved through reactions involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation with copper(II) chloride, leading to cyclization and formation of thiadiazolo[2,3-a]pyridine derivatives (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives, including compounds similar to the one , features a complex arrangement of rings and substituents. X-ray crystallography has been instrumental in determining the structure, showing how these compounds crystallize and the intermolecular interactions that stabilize their structure (Yıldırım et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving benzothiadiazole derivatives are diverse and can lead to a variety of products depending on the reactants and conditions. The reactivity of the benzothiadiazole moiety, especially when combined with piperidine and carboxamide groups, allows for the synthesis of compounds with significant biological activity. These reactions often involve cyclization, substitution, and the formation of new carbon-nitrogen bonds (Martin et al., 1974).

Physical Properties Analysis

The physical properties of 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in research. While specific data on this compound might not be readily available, related compounds exhibit characteristics that suggest moderate solubility in organic solvents and stability under standard laboratory conditions (Zhao et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the potential applications of this compound. For example, benzothiadiazole derivatives have been explored for their potential as corrosion inhibitors, demonstrating the ability to interact with metal surfaces and protect them from degradation (Hu et al., 2016).

Safety and Hazards

The safety information available for 2,1,3-Benzothiadiazole indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage .

Future Directions

2,1,3-Benzothiadiazole and its derivatives are being explored for their potential in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . They may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-ylcarbamothioyl)-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-3-21(4-2)16(23)12-6-5-9-22(11-12)17(24)18-13-7-8-14-15(10-13)20-25-19-14/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYVDHBSVELBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=S)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide
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1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide
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1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide
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1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide

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